molecular formula C12H13NO2 B14725158 3-(2-Hydroxyethyl)-4-methylquinolin-2(1H)-one CAS No. 5970-94-5

3-(2-Hydroxyethyl)-4-methylquinolin-2(1H)-one

Cat. No.: B14725158
CAS No.: 5970-94-5
M. Wt: 203.24 g/mol
InChI Key: QHYNYEPEBCMTBO-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-4-methylquinolin-2(1H)-one is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-4-methylquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aldehyde in the presence of a base. The reaction conditions often require heating and the use of solvents like ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale synthesis would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-4-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using reagents like bromine or chlorinating agents under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Introduction of halogens or other functional groups at specific positions on the quinoline ring.

Scientific Research Applications

3-(2-Hydroxyethyl)-4-methylquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Methylquinoline: Lacks the hydroxyethyl group.

    3-Hydroxyquinoline: Lacks the methyl group at the 4-position.

Uniqueness

3-(2-Hydroxyethyl)-4-methylquinolin-2(1H)-one is unique due to the presence of both the hydroxyethyl and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

5970-94-5

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-(2-hydroxyethyl)-4-methyl-1H-quinolin-2-one

InChI

InChI=1S/C12H13NO2/c1-8-9-4-2-3-5-11(9)13-12(15)10(8)6-7-14/h2-5,14H,6-7H2,1H3,(H,13,15)

InChI Key

QHYNYEPEBCMTBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC2=CC=CC=C12)CCO

Origin of Product

United States

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